Cas no 2172040-51-4 (7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid)

7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative featuring a rigid 7-azabicyclo[2.2.1]heptane scaffold. Its key advantages include enhanced conformational stability due to the bicyclic structure, making it valuable in peptide and peptidomimetic synthesis. The Fmoc group ensures orthogonal protection compatibility in solid-phase peptide synthesis (SPPS), while the hexanoyl linker provides flexibility for further functionalization. This compound is particularly useful in medicinal chemistry for designing constrained peptides with improved bioavailability and target selectivity. Its structural uniqueness supports the development of novel therapeutics with optimized pharmacokinetic properties. High purity and well-defined reactivity further enhance its utility in research and pharmaceutical applications.
7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid structure
2172040-51-4 structure
Product name:7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid
CAS No:2172040-51-4
MF:C28H32N2O5
Molecular Weight:476.564087867737
CID:6543958
PubChem ID:165821314

7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid
    • EN300-1565164
    • 2172040-51-4
    • 7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
    • インチ: 1S/C28H32N2O5/c1-18(7-6-12-25(31)30-19-13-15-28(30,16-14-19)26(32)33)29-27(34)35-17-24-22-10-4-2-8-20(22)21-9-3-5-11-23(21)24/h2-5,8-11,18-19,24H,6-7,12-17H2,1H3,(H,29,34)(H,32,33)
    • InChIKey: KELPPYUFONJYFK-UHFFFAOYSA-N
    • SMILES: OC(C12CCC(CC1)N2C(CCCC(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 476.23112213g/mol
  • 同位素质量: 476.23112213g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 785
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 95.9Ų

7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1565164-0.5g
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
0.5g
$3233.0 2023-06-04
Enamine
EN300-1565164-1.0g
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
1g
$3368.0 2023-06-04
Enamine
EN300-1565164-10000mg
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
10000mg
$14487.0 2023-09-24
Enamine
EN300-1565164-100mg
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
100mg
$2963.0 2023-09-24
Enamine
EN300-1565164-0.05g
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
0.05g
$2829.0 2023-06-04
Enamine
EN300-1565164-0.25g
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
0.25g
$3099.0 2023-06-04
Enamine
EN300-1565164-0.1g
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
0.1g
$2963.0 2023-06-04
Enamine
EN300-1565164-250mg
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
250mg
$3099.0 2023-09-24
Enamine
EN300-1565164-2.5g
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
2.5g
$6602.0 2023-06-04
Enamine
EN300-1565164-500mg
7-[5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
2172040-51-4
500mg
$3233.0 2023-09-24

7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acid 関連文献

7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo2.2.1heptane-1-carboxylic acidに関する追加情報

7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid: A Comprehensive Overview

The compound 7-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, with CAS No. 2172040-51-4, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its intricate structure, which combines a bicyclic system with a fluorenylmethoxycarbonyl (Fmoc) group, making it a valuable subject for both synthetic and applied research.

The core structure of this compound is the 7-azabicyclo[2.2.1]heptane system, a bicyclic amine that serves as a versatile scaffold for various chemical modifications. The presence of the Fmoc group, a well-known protecting group in peptide synthesis, highlights its potential applications in drug delivery systems and bioconjugate chemistry. Recent studies have demonstrated the utility of Fmoc-containing compounds in controlling drug release mechanisms, particularly in targeted therapies.

One of the most intriguing aspects of this compound is its synthetic versatility. Researchers have employed various methodologies to synthesize similar compounds, leveraging the reactivity of the Fmoc group and the rigid bicyclic framework. For instance, recent advancements in click chemistry have enabled the efficient construction of such molecules with high precision, opening new avenues for their application in medicinal chemistry.

In terms of biological activity, this compound exhibits promising properties that make it a candidate for further exploration in therapeutic applications. Preclinical studies have indicated that derivatives of this compound may possess anti-inflammatory and antioxidant properties, which could be harnessed in the development of novel therapeutics. Additionally, its structural features suggest potential interactions with specific biological targets, such as enzymes or receptors, making it a valuable lead compound for drug discovery.

The integration of computational chemistry techniques has further enhanced our understanding of this compound's behavior at the molecular level. Advanced molecular modeling studies have provided insights into its conformational flexibility and binding affinities, which are critical factors in determining its pharmacokinetic profile. These findings underscore the importance of interdisciplinary approaches in advancing our knowledge of complex organic molecules like this one.

Looking ahead, the continued exploration of this compound's properties will undoubtedly contribute to the broader field of chemical biology. Its unique combination of structural features positions it as a valuable tool for studying complex biological systems and developing innovative therapeutic strategies.

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